[13C]-9-Methylfluorene-9-carbonyl chloride
CAS No.: 1072315-89-9
Cat. No.: VC2690616
Molecular Formula: C15H11ClO
Molecular Weight: 243.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1072315-89-9 |
|---|---|
| Molecular Formula | C15H11ClO |
| Molecular Weight | 243.69 g/mol |
| IUPAC Name | 9-methylfluorene-9-carbonyl chloride |
| Standard InChI | InChI=1S/C15H11ClO/c1-15(14(16)17)12-8-4-2-6-10(12)11-7-3-5-9-13(11)15/h2-9H,1H3/i14+1 |
| Standard InChI Key | ZQYOOHGEBHBNTP-UJKGMGNHSA-N |
| Isomeric SMILES | CC1(C2=CC=CC=C2C3=CC=CC=C31)[13C](=O)Cl |
| SMILES | CC1(C2=CC=CC=C2C3=CC=CC=C31)C(=O)Cl |
| Canonical SMILES | CC1(C2=CC=CC=C2C3=CC=CC=C31)C(=O)Cl |
Introduction
| Property | Value |
|---|---|
| Chemical Name | [13C]-9-Methylfluorene-9-carbonyl chloride |
| CAS Number | 1072315-89-9 |
| Molecular Formula | C15H11ClO |
| Molecular Weight | 243.70 g/mol |
| Synonyms | 13COgen, 9-Methyl-9H-fluorene-9-carbonyl-13C chloride |
| IUPAC Name | 9-methylfluorene-9-carbonyl-13C chloride |
The compound contains a 13C-labeled carbonyl group, which is particularly valuable for isotopic labeling studies and mechanistic investigations in organic chemistry .
Physical and Chemical Properties
[13C]-9-Methylfluorene-9-carbonyl chloride possesses distinctive physical and chemical properties that make it suitable for various synthetic applications. It appears as a crystalline solid at room temperature with a relatively high flash point, indicating good thermal stability for laboratory handling.
Physical Properties
| Property | Value |
|---|---|
| Physical State | Crystalline solid |
| Flash Point | >110°C |
| Stability | Bench stable under appropriate storage conditions |
| Parameter | Classification/Value |
|---|---|
| Hazard Codes | C (Corrosive) |
| Risk Statements | 34 |
| Safety Statements | 26-36/37/39-45 |
| RIDADR | UN 3261 8 / PGII |
| WGK Germany | 3 |
The compound is classified as corrosive and requires appropriate handling precautions, including protective equipment and proper ventilation systems . Its reactivity with nucleophiles necessitates careful handling to prevent unwanted side reactions or potential hazards.
Mechanism of Action
The primary utility of [13C]-9-Methylfluorene-9-carbonyl chloride stems from its ability to release carbon monoxide under controlled conditions, making it an excellent CO surrogate in organic synthesis.
CO Release Mechanism
When subjected to specific reaction conditions, typically in the presence of a base and a transition metal catalyst such as palladium, [13C]-9-Methylfluorene-9-carbonyl chloride undergoes decomposition to release 13CO. This process occurs under milder and safer conditions compared to direct handling of gaseous carbon monoxide.
The mechanism involves:
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Coordination to the metal catalyst
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Base-mediated deprotonation
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Rearrangement leading to 13CO release
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Formation of 9-methylfluorene as a byproduct
This controlled release mechanism enables chemists to conduct carbonylation reactions without the specialized equipment typically required for handling compressed gases, providing significant practical advantages in laboratory settings.
Applications in Organic Synthesis
[13C]-9-Methylfluorene-9-carbonyl chloride finds extensive applications in organic synthesis, particularly in palladium-catalyzed carbonylation reactions. Its versatility makes it suitable for various transformations leading to the formation of complex molecular architectures.
Carbonylation Reactions
The compound serves as an excellent CO surrogate in palladium-catalyzed carbonylation reactions, facilitating the synthesis of various carbonyl-containing compounds. These include:
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Ketones - Formation through reaction with organometallic reagents
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Amides - Synthesis via aminocarbonylation reactions
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Esters - Production through alcoholysis reactions
The use of [13C]-9-Methylfluorene-9-carbonyl chloride enables isotopic labeling of these products, which is valuable for mechanistic studies and metabolic tracking .
Two-Chamber Reactor Applications
A significant advancement in the application of [13C]-9-Methylfluorene-9-carbonyl chloride has been its implementation in two-chamber reactor systems. In these setups, the compound (referred to as 13COgen) is placed in one chamber where it releases 13CO, which then diffuses into a second chamber containing the reaction components .
This approach offers several advantages:
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Physical separation of the CO generation from the reaction mixture
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Controlled delivery of the 13CO gas
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Avoidance of catalyst poisoning by byproducts
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Enhanced reaction efficiency and yield
Synthesis of Isotopically Labeled Compounds
Perhaps the most valuable application of [13C]-9-Methylfluorene-9-carbonyl chloride is in the synthesis of 13C-labeled compounds for research purposes. These labeled compounds serve as invaluable tools in:
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Metabolic studies
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Drug development research
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Reaction mechanism investigations
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Structural elucidation via NMR spectroscopy
For example, the compound has been used to prepare 13C-labeled pharmaceutical compounds like piclamilast with high isotopic purity .
Research Applications and Findings
Recent research has demonstrated the versatility and utility of [13C]-9-Methylfluorene-9-carbonyl chloride in various synthetic contexts. The following section highlights significant research findings and applications.
Aminocarbonylation Reactions
Studies have shown that [13C]-9-Methylfluorene-9-carbonyl chloride facilitates efficient aminocarbonylation reactions, enabling the synthesis of amides from aryl iodides or bromides and amines. This approach avoids complications associated with molybdenum carbonyl complexes, offering a cleaner synthetic route .
| Starting Material | Amine Component | Product | Yield (%) |
|---|---|---|---|
| Aryl iodides | Primary/Secondary amines | [13C]-labeled amides | Good to excellent |
| Aryl bromides | Primary/Secondary amines | [13C]-labeled amides | Moderate to good |
Synthesis of Double-Labeled Compounds
Particularly noteworthy is the application of [13C]-9-Methylfluorene-9-carbonyl chloride in the synthesis of double 13C-labeled compounds. Research has demonstrated that 13C2-isotopic variants can be prepared under mild and safe conditions without using gaseous 13CO directly .
For example, selective reduction of double 13C-labeled α-ketoamides has been reported to provide [13C2,D3]-clenbutarol, showcasing the potential for creating complex isotopically labeled compounds .
Heterocycle Synthesis
Comparative Advantages
[13C]-9-Methylfluorene-9-carbonyl chloride offers several advantages over traditional carbonylation methods, particularly those involving direct use of carbon monoxide gas.
| Parameter | [13C]-9-Methylfluorene-9-carbonyl chloride | Gaseous 13CO |
|---|---|---|
| Physical State | Solid | Gas |
| Storage | Standard chemical storage | Pressurized cylinders |
| Toxicity Risk | Localized (corrosive) | Systemic (highly toxic) |
| Explosion Risk | Low | High |
| Required Equipment | Standard laboratory glassware | Specialized gas handling apparatus |
| Precision Dosing | Possible by weight | Challenging, requires flow controllers |
The solid-state nature of [13C]-9-Methylfluorene-9-carbonyl chloride eliminates the need for handling highly toxic and flammable carbon monoxide gas, significantly improving laboratory safety.
Synthetic Flexibility
The controlled release of carbon monoxide from [13C]-9-Methylfluorene-9-carbonyl chloride allows for more precise control over reaction conditions, often resulting in improved yields and selectivity compared to gaseous CO methods .
Synthesis and Preparation
While the search results don't provide detailed information on the synthesis of [13C]-9-Methylfluorene-9-carbonyl chloride itself, we can infer that its preparation likely involves similar methods to those used for the non-labeled version, incorporating 13C-labeled precursors at the appropriate stage.
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